REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:9]C)(=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[C:11](#[N:13])[CH3:12].[H][H]>C1(C)C=CC=CC=1.O>[C:3]([CH2:12][C:11]#[N:13])(=[O:9])[C:4]([CH3:7])([CH3:6])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
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55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
Then under vigorous stirring there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
The thickly liquid reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the two phases separated in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
was acidified with 31 weight % of hydrochloric acid at a pH 1-2 and 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitated pivaloylacetonitrile was filtered off with suction
|
Type
|
WASH
|
Details
|
washed until neutral with ice water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 25 Torr and 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |